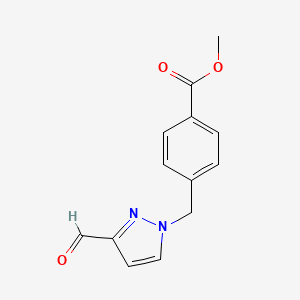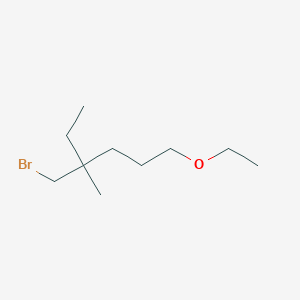
4-(Bromomethyl)-1-ethoxy-4-methylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-1-ethoxy-4-methylhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a hexane chain, which also contains an ethoxy and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-ethoxy-4-methylhexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-ethoxy-4-methylhexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the preparation of this compound can be scaled up using continuous flow reactors. The process involves the mixing of the precursor with the brominating agent and solvent in a controlled environment, followed by the reaction under constant temperature and illumination . This method ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-1-ethoxy-4-methylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, ethers, and thioethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Alcohols and hydrocarbons are formed depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-1-ethoxy-4-methylhexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, enabling the study of biological pathways and interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-1-ethoxy-4-methylhexane primarily involves its reactivity as an alkylating agent. The bromomethyl group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various substrates. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in pharmaceutical synthesis.
4-(Bromomethyl)benzonitrile: Utilized in the synthesis of ligands and other organic compounds.
1-Bromo-4-fluorobenzene: Employed in cross-coupling reactions and as a precursor in organic synthesis.
Uniqueness
4-(Bromomethyl)-1-ethoxy-4-methylhexane is unique due to its specific combination of functional groups, which provides a versatile platform for various chemical transformations. The presence of both an ethoxy and a bromomethyl group allows for selective reactions, making it a valuable compound in synthetic and industrial chemistry.
Eigenschaften
Molekularformel |
C10H21BrO |
|---|---|
Molekulargewicht |
237.18 g/mol |
IUPAC-Name |
4-(bromomethyl)-1-ethoxy-4-methylhexane |
InChI |
InChI=1S/C10H21BrO/c1-4-10(3,9-11)7-6-8-12-5-2/h4-9H2,1-3H3 |
InChI-Schlüssel |
IWHVTFKSTYUEDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CCCOCC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


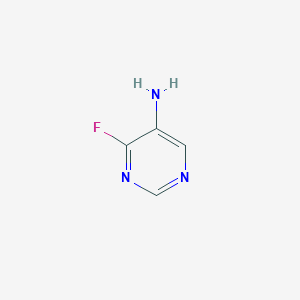
![tert-butyl 3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]azetidine-1-carboxylate](/img/structure/B13633072.png)
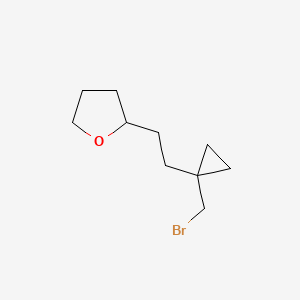

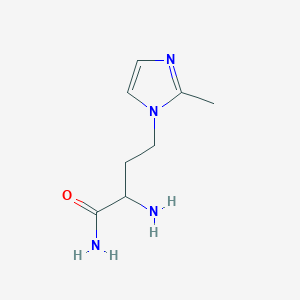
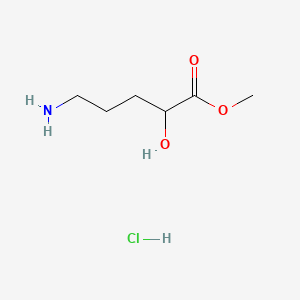
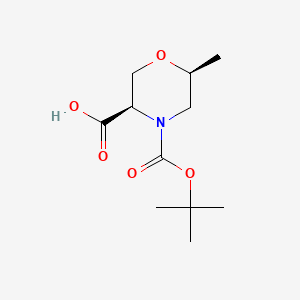

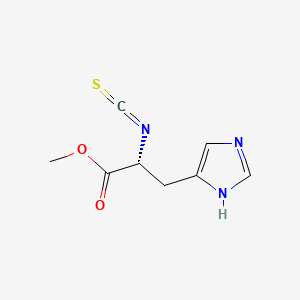
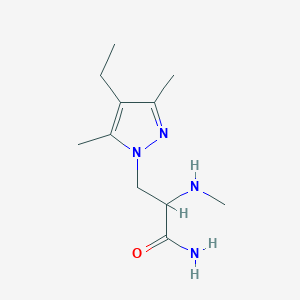
![7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B13633128.png)
![Ethanone, 1-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]-](/img/structure/B13633134.png)
